Product packaging for Ropivacaine-d7 N-Oxide(Cat. No.:CAS No. 1795786-47-8)

Ropivacaine-d7 N-Oxide

Cat. No.: B586043
CAS No.: 1795786-47-8
M. Wt: 297.45
InChI Key: RVWGBWHPDXEKHY-IXVJORGUSA-N
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Description

Ropivacaine-d7 N-Oxide is a chemically characterized, deuterated isotope of the Ropivacaine metabolite, Ropivacaine N-Oxide. It is supplied as a mixture of diastereomers and is designed for use as an internal standard in quantitative bioanalytical methods. This compound is essential for researchers conducting method development, validation (AMV), and Quality Control (QC) during the synthesis and formulation stages of drug development. Its primary application is in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the precise quantification of Ropivacaine N-Oxide in biological matrices, aiding in pharmacokinetic studies and metabolic profiling. Ropivacaine is a local anesthetic whose metabolism involves hepatic cytochrome P450 enzymes, including CYP3A4. The formation of the N-Oxide metabolite is part of its metabolic pathway. Using a deuterated internal standard like this compound corrects for variability in sample preparation and ionization efficiency in mass spectrometry, ensuring high-quality, reliable data. This standard supports traceability against pharmacopeial guidelines (USP/EP) and is critical for ensuring the accuracy and reproducibility of analytical results in pharmaceutical research. This product is intended for research purposes only and is not for human or diagnostic use.

Properties

CAS No.

1795786-47-8

Molecular Formula

C17H26N2O2

Molecular Weight

297.45

IUPAC Name

(2S)-N-(2,6-dimethylphenyl)-1-(1,1,2,2,3,3,3-heptadeuteriopropyl)-1-oxidopiperidin-1-ium-2-carboxamide

InChI

InChI=1S/C17H26N2O2/c1-4-11-19(21)12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20)/t15-,19?/m0/s1/i1D3,4D2,11D2

InChI Key

RVWGBWHPDXEKHY-IXVJORGUSA-N

SMILES

CCC[N+]1(CCCCC1C(=O)NC2=C(C=CC=C2C)C)[O-]

Synonyms

(2S)-N-(2,6-Dimethylphenyl)-1-oxido-1-(propyl-d7)-2-piperidinecarboxamide; 

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling Strategies for Ropivacaine D7 N Oxide

Retrosynthetic Approaches for Deuterium (B1214612) Incorporation into Ropivacaine (B1680718) Precursors

Retrosynthetic analysis of Ropivacaine-d7 N-Oxide reveals two primary transformations: the N-oxidation of the piperidine (B6355638) nitrogen and the incorporation of seven deuterium atoms. The most logical retrosynthetic strategy involves disconnecting the N-O bond first, leading back to the deuterated parent compound, Ropivacaine-d7.

The key challenge lies in the introduction of the heptadeuterated (d7) propyl group. Two main retrosynthetic pathways are considered for this step:

Alkylation with a Labeled Precursor: The most direct approach involves disconnecting the N-propyl bond of Ropivacaine-d7. This leads to (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide (also known as (S)-pipecoloxylidide) and a deuterated three-carbon alkylating agent, such as d7-propyl bromide. This strategy places the isotopic label introduction early in the synthesis, relying on the availability of the deuterated starting material. The synthesis of the non-labeled (S)-pipecoloxylidide precursor typically starts from (S)-pipecolic acid. newdrugapprovals.org

Late-Stage Hydrogen Isotope Exchange (HIE): An alternative strategy is to perform the deuteration on a fully formed Ropivacaine molecule. This disconnection involves the exchange of seven protium (B1232500) atoms on the propyl group with deuterium. Late-stage HIE is an attractive, atom-economical method that avoids the need for synthesizing molecules from deuterated building blocks. nih.gov This approach relies on the development of highly selective catalytic systems that can activate specific C-H bonds without affecting the rest of the complex molecule. nih.govx-chemrx.com

Chemical Synthesis Pathways for this compound

The forward synthesis of this compound is constructed upon the retrosynthetic pathways, involving the preparation of the deuterated intermediate followed by N-oxidation.

The specific labeling of the propyl group in Ropivacaine to create Ropivacaine-d7 is a critical step that requires precise control over the deuteration reaction.

Synthesis from Deuterated Reagents: A common and straightforward method for preparing Ropivacaine-d7 is the alkylation of (S)-pipecoloxylidide with a deuterated propyl halide. The reaction involves nucleophilic substitution, where the secondary amine of the piperidine ring attacks the electrophilic carbon of the d7-propyl halide (e.g., 1-bromo-d7-propane) in the presence of a base. This method ensures that the deuterium atoms are located exclusively on the propyl group, providing high isotopic purity at specific positions.

Catalytic Hydrogen Isotope Exchange (HIE): Late-stage deuteration of Ropivacaine can be achieved using HIE reactions. Recent advances have provided several methods for such transformations:

Transition-Metal Catalysis: Homogeneous iridium or ruthenium-based catalysts are effective for directing HIE to specific positions. acs.org For alkylamines, labeling often occurs at the α-position relative to the nitrogen atom. acs.org Achieving full deuteration of the entire propyl group would require optimized conditions or catalysts capable of activating secondary C(sp³)–H bonds without side reactions. Flow chemistry using heterogeneous catalysts like Raney nickel has also emerged as a powerful technique for improving deuterium incorporation in nitrogen-containing pharmaceuticals. x-chemrx.com

Metal-Free Deuteration: Novel metal-free methods have been developed, such as the ortho-deuteration of N-heterocyclic oxides using a base like potassium tert-butoxide (KOtBu) in deuterated dimethyl sulfoxide (B87167) (DMSO-d6). chemrxiv.orgunimi.itchemrxiv.org While this specific method applies to activating C-H bonds ortho to an N-oxide, the underlying principle of base-mediated H/D exchange could be adapted for other positions with sufficient acidity. Another metal-free approach utilizes photoexcitation in a deuterated solvent to enable HIE on aromatic systems. nih.gov

The final step in the synthesis is the oxidation of the tertiary piperidine nitrogen in Ropivacaine-d7 to form the corresponding N-oxide. This transformation must be selective to avoid oxidation of other parts of the molecule, such as the aromatic ring. The N-oxidation of tertiary amines is a well-established reaction in organic and medicinal chemistry. mdpi.comtandfonline.com

The choice of oxidizing agent is crucial for achieving high chemoselectivity. acs.org More basic amines are generally more susceptible to oxidation by electrophilic oxidants. acs.orgsemanticscholar.org Common reagents include hydrogen peroxide and various peroxyacids.

Oxidizing AgentTypical ConditionsSelectivity & RemarksReference
Hydrogen Peroxide (H₂O₂)Aqueous or alcoholic solution, often at room or slightly elevated temperature.Generally preferred for its high chemoselectivity. Less likely to oxidize other functional groups like alkenes or thioethers in the absence of a specific catalyst. acs.org Metal impurities can lead to unwanted side reactions. semanticscholar.org acs.org, semanticscholar.org
meta-Chloroperoxybenzoic Acid (m-CPBA)Chlorinated solvents (e.g., CH₂Cl₂), typically at 0°C to room temperature.A powerful and effective oxidant. However, it is less selective than H₂O₂ and can oxidize other functional groups, such as converting thioethers to sulfones or alkenes to epoxides. acs.org acs.org
Caro's Acid (Peroxymonosulfuric acid, H₂SO₅)Prepared in situ from potassium persulfate and sulfuric acid.A very strong oxidizing agent, effective for less reactive amines. Its high reactivity can lead to lower selectivity in complex molecules. acs.org

For a molecule like Ropivacaine-d7, which lacks easily oxidizable groups other than the tertiary amine, both H₂O₂ and m-CPBA are viable options. However, H₂O₂ is often the preferred choice to ensure a cleaner reaction with fewer potential byproducts. acs.org

Optimizing the synthesis of this compound involves fine-tuning both the deuteration and N-oxidation steps to maximize chemical yield and ensure high isotopic purity. numberanalytics.com

For the isotopic labeling step, key parameters include:

Reaction Time and Temperature: These must be controlled to drive the reaction to completion without causing degradation or side reactions. nih.gov

Catalyst Loading: In catalytic HIE, the amount of catalyst must be optimized to balance reaction speed with cost and potential product contamination. acs.org

Deuterium Source: The purity and excess of the deuterium source (e.g., D₂O, d7-propyl bromide) are critical for achieving high levels of deuterium incorporation. x-chemrx.com

For the N-oxidation step, optimization focuses on:

Stoichiometry of the Oxidant: Using a slight excess of the oxidizing agent can ensure complete conversion of the starting material, but a large excess may lead to over-oxidation or degradation.

Temperature Control: N-oxidation reactions are often exothermic. Maintaining a controlled temperature is essential to prevent runaway reactions and the formation of impurities.

Solvent Choice: The solvent must be inert to the oxidizing conditions and capable of dissolving the substrate.

The final isotopic purity is determined using mass spectrometry to confirm the mass shift corresponding to the incorporation of seven deuterium atoms and to quantify the percentage of deuterated forms. chemicalsknowledgehub.com

Reaction StepParameterObjective and ConsiderationsReference
Isotopic Labeling (HIE)Catalyst SystemSelect a catalyst (e.g., Iridium, Raney Ni) that provides high regioselectivity for the target C-H bonds. x-chemrx.com, acs.org
Temperature & TimeBalance reaction completion with thermal stability of the substrate and potential loss of isotopic label through back-exchange. nih.gov
Deuterium SourceUse a high-purity deuterium source (e.g., D₂O, D₂ gas) in sufficient excess to drive the equilibrium towards the deuterated product. x-chemrx.com
N-OxidationOxidant Choice & StoichiometryChoose a selective oxidant (e.g., H₂O₂) and use a minimal effective excess to maximize yield and minimize byproducts. acs.org
TemperatureMaintain low to moderate temperatures to control the exothermic reaction and prevent degradation. semanticscholar.org
SolventSelect an inert solvent that provides good solubility for the substrate and reagents. acs.org

N-Oxidation Reactions for Tertiary Amines in Complex Molecular Structures.

Purification and Isolation Methodologies for this compound

The purification of this compound is essential to isolate the target compound from unreacted starting materials, reagents, and any side products, ensuring high chemical and isotopic purity. creative-proteomics.com The introduction of the polar N-oxide group significantly alters the polarity of the molecule compared to its parent amine, Ropivacaine-d7, which is a key feature exploited during purification.

A typical multi-step purification workflow would include:

Workup and Extraction: After the N-oxidation reaction, a standard aqueous workup is performed. This may involve quenching excess oxidizing agent and adjusting the pH to separate organic and aqueous layers. Given the high polarity of the N-oxide, it may remain in the aqueous phase under certain pH conditions, allowing for separation from less polar impurities.

Chromatography: Due to its increased polarity, this compound can be effectively purified from the less polar Ropivacaine-d7 starting material using chromatographic techniques.

Column Chromatography: Silica gel or alumina (B75360) column chromatography is a standard method for separating compounds with different polarities. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, would be effective.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is the method of choice. chemicalsknowledgehub.com Reversed-phase HPLC (e.g., using a C18 column) would separate the highly polar N-oxide (which would elute early) from the more hydrophobic parent amine.

Crystallization: The final step is often crystallization from a suitable solvent or solvent system to obtain the pure, solid product. google.com This method is highly effective at removing trace impurities and can yield material of high crystalline quality.

Solid-Phase Extraction (SPE): SPE cartridges can be used for rapid sample cleanup and purification, particularly for removing salts or highly polar or non-polar impurities before final analysis or purification by HPLC. frontiersin.org

Throughout the process, analytical techniques such as LC-MS and NMR are used to monitor the purity of the fractions and confirm the structure and isotopic enrichment of the final product. researchgate.netnih.gov

Advanced Spectroscopic and Spectrometric Characterization of Ropivacaine D7 N Oxide

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Isotopic Enrichment Verification

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of Ropivacaine-d7 N-Oxide, providing unequivocal confirmation of its elemental composition and the successful incorporation of deuterium (B1214612) atoms. This method allows for the determination of the exact mass of the molecule with a high degree of accuracy, which in turn enables the calculation of its elemental formula.

The molecular formula for this compound is C₁₇H₁₉D₇N₂O₂. scbt.compharmaffiliates.com The presence of seven deuterium atoms results in a significant mass shift compared to the unlabeled Ropivacaine (B1680718) N-Oxide (C₁₇H₂₆N₂O₂). scbt.com This mass difference is readily detected by HRMS, serving as a primary verification of isotopic labeling.

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compoundC₁₇H₁₉D₇N₂O₂297.44
Ropivacaine N-OxideC₁₇H₂₆N₂O₂290.40
Ropivacaine-d7C₁₇H₁₉D₇N₂O281.45
RopivacaineC₁₇H₂₆N₂O274.41

This table presents the molecular formulas and weights of Ropivacaine and its derivatives. Data sourced from scbt.compharmaffiliates.comscbt.comscbt.com.

Furthermore, HRMS is instrumental in verifying the isotopic enrichment of the sample. By analyzing the isotopic distribution pattern, the percentage of molecules containing the desired number of deuterium atoms can be quantified, ensuring the high isotopic purity required for its intended applications. caymanchem.com For instance, in the analysis of plasma samples, the distinct mass-to-charge (m/z) ratio of the deuterated standard eliminates interference from endogenous compounds, enabling low detection limits.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment and Deuterium Position Confirmation (e.g., ¹H, ¹³C, ²H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. A combination of ¹H, ¹³C, and ²H NMR experiments provides a comprehensive picture of the molecule's atomic connectivity and confirms the specific positions of the deuterium labels.

¹H NMR spectra are used to identify the protons remaining in the molecule. The integration of the proton signals allows for the quantification of the number of protons at each position, thereby confirming the locations where deuterium substitution has occurred. For this compound, the signals corresponding to the propyl group are expected to be significantly diminished or absent, confirming the d7 labeling on this chain. lgcstandards.com

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment. The presence of the N-oxide functional group induces characteristic shifts in the neighboring carbon atoms of the piperidine (B6355638) ring, which can be compared to the spectra of Ropivacaine and its deuterated analog to confirm the oxidation. rsc.orgresearchgate.net

NucleusThis compound (Predicted)Ropivacaine (Experimental)
¹H NMR Signals for aromatic and piperidine protons present; signals for propyl protons absent/diminished.Characteristic signals for aromatic, piperidine, and propyl protons. chemicalbook.com
¹³C NMR Shifts in carbons adjacent to the N-oxide group compared to Ropivacaine-d7.Known spectrum available for comparison.
²H NMR A signal corresponding to the deuterated propyl group would be observed.No signal.

This table summarizes the expected and experimental NMR data for Ropivacaine derivatives. Data sourced from chemicalbook.com.

²H NMR (Deuterium NMR) directly detects the deuterium nuclei, providing unambiguous evidence of their presence and location within the molecule. A single resonance in the ²H NMR spectrum corresponding to the propyl group would definitively confirm the site of deuteration.

Infrared (IR) Spectroscopy for Functional Group Analysis in Deuterated Analogues

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the case of this compound, IR spectroscopy can confirm the presence of key structural features, including the amide carbonyl group, the aromatic ring, and the N-oxide functionality.

Chromatographic Deuterium Isotope Effects in Analytical Purity Assessment

During the analytical purity assessment of this compound using chromatographic techniques such as gas chromatography (GC) or liquid chromatography (LC), it is important to consider the potential for deuterium isotope effects. researchgate.netnih.gov These effects can cause the deuterated compound to have a slightly different retention time compared to its non-deuterated counterpart.

The magnitude and direction of the isotope effect depend on several factors, including the number and position of the deuterium atoms, the nature of the stationary phase, and the mobile phase composition. researchgate.net In reversed-phase LC, deuterated compounds often elute slightly earlier than their protiated analogs. This phenomenon, known as the "inverse isotope effect," is attributed to the slightly smaller van der Waals radius of deuterium compared to protium (B1232500), leading to weaker interactions with the nonpolar stationary phase. nih.gov

Understanding and accounting for these chromatographic isotope effects is crucial for accurate purity assessment and for the development of robust analytical methods for the quantification of ropivacaine and its metabolites using this compound as an internal standard. nih.govnih.gov The use of a deuterated internal standard with a significant mass shift, such as Ropivacaine-d7, is a common strategy to improve the robustness and accuracy of LC-MS/MS methods. nih.gov

Development and Validation of Bioanalytical Methods Utilizing Ropivacaine D7 N Oxide As an Internal Standard

Principles of Isotope Dilution Mass Spectrometry (IDMS) in Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique for the precise and accurate determination of the concentration of an analyte in a sample. osti.govwikipedia.org It is considered a gold standard in quantitative analysis because it corrects for analyte loss during sample preparation and for variations in instrument response. nih.govresearchgate.net The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte, known as an internal standard (IS), to the sample. wikipedia.orgepa.gov In this context, Ropivacaine-d7 N-Oxide, a stable isotope-labeled analogue of a ropivacaine (B1680718) metabolite, serves as the internal standard.

Once the isotopically labeled standard is added to the sample, it is assumed to behave identically to the endogenous analyte throughout the entire analytical process, including extraction, purification, and ionization. researchgate.net Any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard. epa.gov

The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge (m/z) ratio difference, which arises from the isotopic enrichment. osti.gov By measuring the ratio of the signal from the endogenous analyte to the signal from the known amount of added internal standard, the concentration of the analyte in the original sample can be calculated with high accuracy. wikipedia.orgepa.gov This method effectively minimizes errors associated with sample matrix effects and variations in extraction recovery. nih.gov

Liquid Chromatography (LC) Method Development for this compound and its Analogues

Liquid chromatography (LC) is a cornerstone of bioanalytical methods, providing the necessary separation of the analyte and internal standard from other components in the biological matrix before they reach the mass spectrometer. mdpi.comimprovedpharma.com The development of a robust LC method is critical for achieving sensitivity, selectivity, and accuracy in the quantification of ropivacaine and its analogues, including the internal standard this compound. nih.govdntb.gov.ua

Selection of Chromatographic Columns and Mobile Phases

The choice of the chromatographic column and mobile phase is fundamental to achieving a successful separation. For the analysis of ropivacaine and its analogues, reversed-phase (RP) chromatography is the most common approach. mdpi.comsielc.com

Chromatographic Columns: C18 (octadecylsilane) and C8 (octylsilane) columns are frequently employed for the separation of ropivacaine. mdpi.comresearchgate.net These columns have a non-polar stationary phase that retains the analytes based on their hydrophobicity. Specific examples of columns used in ropivacaine analysis include:

Gemini NX-C18: A C18 column used for the separation of ropivacaine and its metabolite, 3-OH-ropivacaine. nih.gov

Zorbax SB-Aq: An aqueous C18 column suitable for ropivacaine analysis. nih.gov

Raptor ARC-18: A sterically protected C18 column designed for use with acidic mobile phases often employed in LC-MS/MS. restek.com

Jupiter C4: A C4 column that has also been utilized in ropivacaine analysis. researchgate.net

The selection often depends on the specific requirements of the assay, such as the desired retention time and resolution from matrix components.

Mobile Phases: The mobile phase in reversed-phase chromatography typically consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. mdpi.comsielc.com To improve peak shape and ionization efficiency in mass spectrometry, additives are commonly included.

Acidic Modifiers: Formic acid is a prevalent choice as it is compatible with mass spectrometry and helps to protonate the amine groups in ropivacaine, leading to better retention and peak shape. nih.govsielc.com Ammonium formate (B1220265) buffer is also used to control the pH. researchgate.net

Gradient Elution: A gradient elution, where the proportion of the organic modifier is increased over time, is often used to effectively separate analytes with different polarities and to ensure that ropivacaine and its metabolites are eluted with sharp peaks in a reasonable timeframe. nih.govresearchgate.net For example, a gradient might start with a high percentage of aqueous phase and ramp up to a high percentage of acetonitrile. nih.gov

Table 1: Examples of LC Columns and Mobile Phases for Ropivacaine Analysis

Column TypeMobile Phase AMobile Phase BElution TypeReference
Gemini NX-C180.05% (v/v) formic acid in waterAcetonitrileGradient nih.gov
Zorbax SB-AqNot specifiedNot specifiedGradient nih.gov
C8 Reversed-PhaseSodium sulfateAcetonitrileIsocratic mdpi.com
HypercarbAcetic acid, triethylamine, methanol, isopropanol (B130326) in bufferNot specifiedIsocratic mdpi.com

Optimization of Separation Parameters for Isotopic Resolution (if applicable)

In most IDMS applications using stable isotope-labeled internal standards like this compound, the mass difference between the analyte and the standard is sufficient for the mass spectrometer to distinguish them without requiring chromatographic separation. nih.gov The primary goal of the chromatography is to separate the analyte and internal standard from interfering matrix components, not from each other. improvedpharma.com

Tandem Mass Spectrometry (MS/MS) Detection and Quantification Strategies

Tandem mass spectrometry (MS/MS) is a highly selective and sensitive detection technique that is integral to modern bioanalytical methods. nih.govnih.gov It provides an additional layer of specificity beyond single-stage mass spectrometry, which is crucial for accurate quantification in complex biological matrices. researchgate.net

Ionization Mode Selection (e.g., Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI))

The first step in MS/MS analysis is the ionization of the analytes. For compounds like ropivacaine, which are relatively polar and can be readily protonated, Electrospray Ionization (ESI) is the most commonly used technique. nih.govnih.govnih.gov

Electrospray Ionization (ESI): In ESI, a high voltage is applied to a liquid passing through a capillary, which generates an aerosol of charged droplets. nih.gov As the solvent evaporates, the charge on the droplets increases until the analyte molecules are expelled as gas-phase ions. nih.gov ESI is particularly well-suited for the analysis of polar, thermally labile molecules and is typically operated in the positive ion mode for basic compounds like ropivacaine to form protonated molecules [M+H]+. nih.govresearchgate.net

Atmospheric Pressure Chemical Ionization (APCI): APCI is an alternative ionization technique that is suitable for less polar and more volatile compounds. While less common for ropivacaine analysis, it could potentially be used. In APCI, the sample is vaporized, and ionization occurs through chemical reactions with reagent gas ions.

The choice between ESI and APCI depends on the physicochemical properties of the analyte. For ropivacaine and its analogues, ESI in positive mode has proven to be highly effective. nih.govdovepress.com

Selective Reaction Monitoring (SRM) Transition Optimization

Selective Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is the hallmark of quantitative tandem mass spectrometry. numberanalytics.comcuni.cz This technique provides exceptional selectivity and sensitivity by monitoring specific "transitions" for the analyte and the internal standard. researchgate.netnih.gov

The process involves two stages of mass filtering:

Precursor Ion Selection (Q1): The first quadrupole (Q1) is set to select only the protonated molecular ion (the precursor ion) of the analyte or internal standard. For ropivacaine, this is typically the [M+H]+ ion with an m/z of 275.1. nih.govfrontiersin.org For the internal standard, Ropivacaine-d7, the precursor ion would have an m/z of 282.1. nih.gov

Collision-Induced Dissociation (CID) and Product Ion Selection (Q3): The selected precursor ions are then fragmented in a collision cell (Q2) by colliding them with an inert gas. The resulting fragment ions (product ions) are then filtered by the third quadrupole (Q3), which is set to detect one or more specific product ions. researchgate.net

The optimization of SRM transitions involves systematically varying the collision energy to find the voltage that produces the most intense and stable product ion signal for each precursor ion. numberanalytics.com This ensures maximum sensitivity for the assay. For ropivacaine, a common product ion monitored is at m/z 126.1, which corresponds to a specific fragment of the molecule. nih.govdovepress.comfrontiersin.org Similarly, for Ropivacaine-d7, a corresponding deuterated fragment ion at m/z 133.1 is monitored. nih.gov

By monitoring a unique precursor-to-product ion transition for both the analyte and the internal standard, SRM provides a high degree of confidence that the detected signal is indeed from the target compounds and not from background noise or interfering substances. nih.govnih.gov

Table 2: Example of SRM Transitions for Ropivacaine and its Deuterated Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Reference
Ropivacaine275.1126.119 nih.gov
Ropivacaine-d7282.1133.1Not Specified nih.gov
3-OH-ropivacaine291.1126.120 nih.gov

Method Validation Parameters for Quantitative Bioanalysis (Analytical Performance).nih.govscispace.com

The validation of a bioanalytical method is essential to demonstrate its suitability for its intended purpose. ich.orgeuropa.eu This process involves a series of experiments to evaluate various performance characteristics, ensuring the reliability of the data generated. ijsat.orgjapsonline.com Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines for these validation studies. nih.govnih.gov

Evaluation of Selectivity and Specificity.

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov In bioanalysis, this includes endogenous matrix components, metabolites, and co-administered drugs. ich.org For liquid chromatography-mass spectrometry (LC-MS/MS) methods, selectivity is achieved through a combination of chromatographic separation and the specific detection of precursor-to-product ion transitions. nih.gov

When using this compound as an internal standard, the selectivity of the method is evaluated by analyzing blank matrix samples from multiple sources to ensure no significant interfering peaks are present at the retention times of the analyte and the IS. nih.gov For a method to be considered selective, the response of any interfering peaks should not be more than 20% of the analyte response at the lower limit of quantification (LLOQ) and not more than 5% of the IS response. ich.org The high selectivity of LC-MS/MS methods often allows for simpler sample preparation techniques, such as protein precipitation. mdpi.com

Assessment of Linearity and Calibration Curve Range.

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is determined by constructing a calibration curve using a series of calibration standards. The range of the calibration curve defines the concentrations over which the method is considered to be accurate and precise.

For the quantification of ropivacaine, methods have been validated over a wide range of concentrations, for instance, from 0.5 to 3000 ng/mL. nih.gov A typical calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard (this compound) against the nominal concentration of the analyte. The relationship is then fitted with a linear regression model, and the coefficient of determination (r²) is used to assess the quality of the fit, with a value of 0.995 or greater being desirable. ijbpas.com

Determination of Limits of Detection (LOD) and Quantification (LOQ).

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. The lower limit of quantification (LLOQ) is a critical parameter for studies requiring high sensitivity.

For ropivacaine analysis, LC-MS/MS methods utilizing this compound as an internal standard have achieved LLOQs as low as 0.5 ng/mL in plasma. nih.gov The accuracy and precision at the LLOQ are typically required to be within ±20%. nih.gov The high sensitivity of these methods is crucial for pharmacokinetic studies, especially at later time points when drug concentrations are low. mdpi.com

Precision, Accuracy, and Reproducibility Studies.

Precision refers to the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample, while accuracy refers to the closeness of the mean test results to the true value. These are evaluated at multiple concentration levels (quality control or QC samples), including the LLOQ, low, medium, and high concentrations.

Intra-run (within a single analytical run) and inter-run (between different analytical runs) precision and accuracy are assessed. For a method to be considered reliable, the precision (expressed as the coefficient of variation, CV) should not exceed 15% for QC samples, and the accuracy (expressed as the percentage of the nominal value) should be within 85-115%. nih.gov For the LLOQ, these acceptance criteria are often relaxed to ±20%. nih.gov Studies utilizing this compound have demonstrated excellent precision (CVs in the range of 6.2%-14.7%) and accuracy (between 93.6% and 113.7%). nih.gov

Investigation of Sample Preparation and Extraction Efficiencies.scispace.comresearchgate.net

The efficiency of extracting the analyte and internal standard from the biological matrix is a key factor in the performance of a bioanalytical method. The recovery of the analyte does not need to be 100%, but it should be consistent and reproducible. The use of a SIL-IS like this compound is advantageous because it is expected to have a similar extraction recovery to the analyte, thus compensating for any variability in the extraction process. scispace.comnih.gov

Common sample preparation techniques for ropivacaine analysis include protein precipitation and liquid-liquid extraction (LLE). nih.govmdpi.comijbpas.com Protein precipitation is a simpler and faster method, often suitable for highly selective LC-MS/MS analysis. nih.govmdpi.com The recovery of ropivacaine from human plasma using LLE has been reported to be as high as 95.80% w/v. ijbpas.com The consistency of the extraction efficiency is assessed by comparing the analyte response in extracted samples to that in unextracted samples at the same concentration.

In Vitro and Preclinical Metabolic Investigations of Ropivacaine N Oxidation

Identification of Enzymatic Systems Catalyzing Ropivacaine (B1680718) N-Oxidation (e.g., Cytochrome P450, Flavin-containing monooxygenases)

The biotransformation of the local anesthetic ropivacaine is extensive and primarily occurs in the liver. nih.gov The enzymatic processes are predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are heme-containing monooxygenases. nih.govguidetopharmacology.org These enzymes catalyze a variety of oxidation reactions, including hydroxylation, N-dealkylation, and N-oxidation. guidetopharmacology.orgdoi.org

While the metabolic pathways of ropivacaine leading to its major metabolites, 3-hydroxyropivacaine and 2',6'-pipecoloxylidide (PPX), have been clearly attributed to the cytochrome P450 system, the specific enzymatic system responsible for the N-oxidation of ropivacaine to form Ropivacaine N-Oxide is less definitively characterized in the existing literature. nih.govnih.govmdpi.com Generally, the N-oxidation of xenobiotics containing nucleophilic nitrogen atoms can be catalyzed by both cytochrome P450 enzymes and flavin-containing monooxygenases (FMOs). doi.orgnih.gov Both enzyme systems are located in the endoplasmic reticulum of hepatocytes and utilize NADPH and molecular oxygen as cofactors. nih.gov

Given that CYP enzymes are central to other oxidative pathways of ropivacaine metabolism, they are strong candidates for catalyzing N-oxidation. nih.govhelsinki.fi Studies on other drugs, such as voriconazole, have identified specific CYP isoforms (CYP2C9, CYP2C19, and CYP3A4) as being responsible for its N-oxidation. washington.edu This precedent suggests that one or more CYP isoforms are likely involved in the formation of Ropivacaine N-Oxide. However, a direct role for FMOs in ropivacaine metabolism has not been extensively investigated, though they remain a plausible enzymatic system for this specific transformation.

Kinetic Characterization of N-Oxidation in Hepatic and Extrahepatic Microsomal Systems

Kinetic studies of drug metabolism, typically performed using hepatic microsomes, are crucial for understanding the rate and capacity of metabolic pathways. Such studies determine key parameters like the Michaelis-Menten constant (Kₘ), which reflects the substrate concentration at half-maximal velocity, and the maximum reaction velocity (Vₘₐₓ).

Investigations into ropivacaine metabolism using human liver microsomes have successfully characterized the kinetics of its main metabolic pathways. nih.govresearchgate.net For instance, the N-dealkylation and hydroxylation reactions have undergone kinetic analysis. However, specific kinetic parameters for the N-oxidation pathway leading to the formation of Ropivacaine N-Oxide in either hepatic or extrahepatic microsomal systems are not prominently reported in the available scientific literature. While kinetic data exists for the N-oxidation of other pharmaceutical compounds, similar detailed analysis for ropivacaine's N-oxidation is not specified. washington.edu

The table below presents an example of kinetic data for the metabolism of a different compound, tolbutamide (B1681337), in rat liver microsomes to illustrate the nature of such characterization.

Table 1: Example of Michaelis-Menten Kinetics for Tolbutamide Hydroxylation in Rat Liver Microsomes

Parameter Value
Apparent Kₘ 224.4 µM
Apparent Vₘₐₓ 359.9 pmol∙mg⁻¹∙min⁻¹

Data from a study on tolbutamide hydroxylation, not ropivacaine N-oxidation, presented for illustrative purposes. grafiati.com

Role of Specific Isoforms in Ropivacaine N-Oxide Formation

The metabolism of ropivacaine is highly dependent on specific cytochrome P450 isoforms. It has been conclusively shown that CYP1A2 is the primary enzyme responsible for aromatic hydroxylation to form 3-hydroxyropivacaine, the main metabolite found in vivo. nih.govnih.govmdpi.comnih.gov The N-dealkylation pathway, which produces 2',6'-pipecoloxylidide (PPX), is predominantly catalyzed by CYP3A4. nih.govnih.govmdpi.comgrafiati.com

In contrast, the specific isoforms mediating the N-oxidation of ropivacaine have not been explicitly identified in published research. While studies using recombinant human P450s have pinpointed the enzymes for major metabolic routes, the formation of Ropivacaine N-Oxide was not attributed to a specific isoform. nih.govresearchgate.net Given the broad substrate capacity of the CYP3A family and its established role in ropivacaine's N-dealkylation, it could be hypothesized that CYP3A4 or a related isoform might also contribute to N-oxidation. nih.gov This is supported by evidence from other drugs where CYP3A4 is a key enzyme in N-oxide formation. washington.edu However, without direct experimental evidence, the precise contribution of any single CYP or FMO isoform to the generation of Ropivacaine N-Oxide remains to be determined.

Table 2: Established CYP Isoforms for Major Ropivacaine Metabolic Pathways

Metabolic Pathway Primary Metabolite Key CYP Isoform
Aromatic Hydroxylation 3-hydroxyropivacaine CYP1A2
N-dealkylation 2',6'-pipecoloxylidide (PPX) CYP3A4
N-oxidation Ropivacaine N-Oxide Not definitively identified

Information compiled from multiple sources. nih.govnih.govmdpi.comhelsinki.figrafiati.com

Stereochemical Aspects of N-Oxidation (if applicable to Ropivacaine)

Stereochemistry plays a significant role in the pharmacology and metabolism of many drugs. nih.gov Ropivacaine is developed and marketed as a pure S-(-)-enantiomer to provide a better safety profile compared to a racemic mixture. nih.govnih.govdrugbank.com

The process of N-oxidation introduces a new layer of stereochemical complexity. The target of this metabolic reaction is the tertiary amine nitrogen atom within the piperidine (B6355638) ring of the ropivacaine molecule. When this nitrogen is oxidized, it becomes a new chiral center. Consequently, the N-oxidation of the single (S)-ropivacaine enantiomer can theoretically result in the formation of two distinct diastereomeric N-oxides, which would have different spatial arrangements (R and S configuration) at the newly formed stereocenter on the nitrogen atom.

Despite this theoretical possibility, the available scientific literature does not appear to contain studies that investigate the stereochemical course of ropivacaine N-oxidation. It is currently unknown whether the enzymatic reaction proceeds stereoselectively to favor the formation of one diastereomer over the other, or if it is a non-selective process that produces a mixture of both.

In Vitro Metabolic Stability of Ropivacaine-d7 N-Oxide (e.g., deuterium (B1214612) label stability)

The metabolic stability of a metabolite is a key factor in its lifecycle and potential for accumulation. In vitro data suggests that Ropivacaine N-Oxide can undergo further metabolism. Specifically, it has been noted that the N-oxide can be enzymatically reduced back to its parent compound, ropivacaine-d7, in hepatic microsomes. vulcanchem.com This indicates that the N-oxidation process may be reversible under certain biological conditions. Chemically, the compound shows some instability under accelerated oxidative conditions (40°C, 75% RH), degrading by 12% over 30 days. vulcanchem.com

The use of deuterium-labeled compounds, such as this compound, is a standard and powerful technique in metabolic research. acs.org The deuterium atoms in this specific compound are located on the propyl side chain. vulcanchem.com Deuterium labeling at sites not directly involved in a metabolic reaction provides a stable isotopic signature for tracing the compound and its metabolites using techniques like mass spectrometry.

The N-oxidation reaction occurs at the piperidine nitrogen, a site remote from the deuterated propyl group. Therefore, the carbon-deuterium (C-D) bonds are not cleaved during this specific metabolic transformation. This ensures the stability of the deuterium label throughout the process of N-oxidation, making Ropivacaine-d7 an effective tool for tracking the formation of its N-oxide metabolite. symeres.com The enhanced stability of the C-D bond compared to the C-H bond also helps to minimize any background noise from hydrogen-deuterium exchange, leading to more accurate analytical results in complex biological samples.

Computational Chemistry and Molecular Modeling of Ropivacaine N Oxide

Quantum Mechanical Studies of N-Oxide Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity and interactions. For Ropivacaine (B1680718) N-Oxide, QM studies, likely employing Density Functional Theory (DFT), would elucidate the changes in electronic structure upon N-oxidation of the piperidine (B6355638) nitrogen in the ropivacaine molecule.

The introduction of the N-oxide functional group significantly alters the electronic landscape of the molecule. The nitrogen atom becomes more electron-deficient, and the oxygen atom becomes a strong electron-donating group. This redistribution of electron density impacts several key molecular properties:

Electrostatic Potential: Mapping the molecular electrostatic potential (MEP) surface would reveal regions of positive and negative potential. The N-oxide oxygen would be a region of strong negative potential, making it a prime site for interactions with electrophiles or hydrogen bond donors.

Reactivity Indices: QM calculations can determine various reactivity descriptors, such as frontier molecular orbital energies (HOMO and LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The N-oxide moiety would influence these energies, affecting the molecule's susceptibility to further metabolic reactions or interactions with biological targets.

While specific QM studies on Ropivacaine N-Oxide are not extensively reported in publicly available literature, the principles of N-oxidation chemistry suggest that the N-oxide would be more polar and potentially more susceptible to certain types of interactions than ropivacaine itself.

Table 1: Predicted Electronic Properties of Ropivacaine vs. Ropivacaine N-Oxide (Illustrative) This table is illustrative and based on general principles of N-oxidation, as specific experimental or calculated values for Ropivacaine N-Oxide are not readily available.

Property Ropivacaine (Predicted) Ropivacaine N-Oxide (Predicted) Implication
Dipole Moment (Debye) Lower Higher Increased polarity and water solubility for the N-oxide.
HOMO Energy (eV) Higher Lower Ropivacaine may be more susceptible to oxidation.
LUMO Energy (eV) Higher Lower Ropivacaine N-Oxide may be a better electron acceptor.

| MEP Minimum (kcal/mol) | Moderate (on amide oxygen) | Strong (on N-oxide oxygen) | N-oxide oxygen is a strong site for electrostatic interactions. |

Molecular Dynamics Simulations for Conformational Analysis and Binding Interactions with Enzymes

Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior, allowing for the exploration of conformational landscapes and interactions with biological macromolecules like enzymes.

Conformational Analysis: Ropivacaine possesses conformational flexibility, particularly in the piperidine ring and the propyl chain. The formation of the N-oxide would influence the conformational preferences of the piperidine ring. MD simulations could be employed to explore the accessible conformations of Ropivacaine N-Oxide in an aqueous environment. This would involve simulating the molecule's movement over time, allowing for the identification of low-energy, stable conformations. Understanding the predominant conformations is crucial, as the three-dimensional shape of the metabolite will govern its ability to interact with enzyme active sites.

Binding Interactions with Enzymes: Ropivacaine is primarily metabolized by cytochrome P450 enzymes, specifically CYP1A2 and, to a lesser extent, CYP3A4. nih.gov While the N-oxidation of ropivacaine is a potential metabolic pathway, the specific enzymes responsible for this transformation are not definitively established. MD simulations could be used to dock Ropivacaine N-Oxide into the active sites of various CYP and flavin-containing monooxygenase (FMO) enzymes. FMOs are known to catalyze the N-oxidation of many xenobiotics. mdpi.com

These simulations would aim to:

Identify plausible binding poses of Ropivacaine N-Oxide within the enzyme's active site.

Analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) that stabilize the enzyme-metabolite complex.

Assess the proximity of the N-oxide group to the catalytic center of the enzyme (e.g., the heme iron in CYPs or the flavin hydroperoxide in FMOs) to understand the potential for further metabolism or inhibition.

Although direct MD simulation studies on Ropivacaine N-Oxide are not found in the available literature, such studies are a standard computational approach for investigating drug-enzyme interactions. helsinki.fi

Prediction of N-Oxidation Sites and Metabolic Pathways within the Ropivacaine Structure

In silico tools for metabolism prediction have become invaluable in drug discovery and development. These programs use a variety of approaches, including rule-based systems, expert systems, and machine learning models trained on large datasets of known metabolic transformations. acs.orgnih.gov

For ropivacaine, several sites are susceptible to metabolism, including aromatic hydroxylation, N-dealkylation, and potentially N-oxidation. nih.gov Predictive software can analyze the structure of ropivacaine and rank the likelihood of metabolism at different sites. The tertiary amine of the piperidine ring is a potential site for N-oxidation.

Factors Influencing N-Oxidation Prediction:

Steric Accessibility: The software would assess how easily the nitrogen atom can approach the catalytic site of a metabolizing enzyme.

Electronic Properties: The local electronic environment of the nitrogen atom influences its nucleophilicity and susceptibility to oxidation.

Enzyme Specificity: Different enzyme families (CYP vs. FMO) have different substrate specificities and catalytic mechanisms for N-oxidation. mdpi.comoptibrium.com Advanced predictors may consider which enzymes are likely to be involved.

Several computational platforms, such as SMARTCyp, MetaTox, and others, can predict the sites of metabolism for a given compound. acs.orgoptibrium.com These tools often provide a ranked list of potential metabolites, and Ropivacaine N-Oxide would likely be considered as a possible, though perhaps minor, metabolite. The primary predicted metabolites for ropivacaine are typically 3-hydroxyropivacaine and N-despropylropivacaine (pipecoloxylidide). nih.gov

Table 2: Illustrative Output from a Hypothetical Metabolism Prediction Tool for Ropivacaine This table represents a conceptual output and does not reflect data from a specific software.

Rank Metabolite Metabolic Reaction Predicted Enzyme Family
1 3-Hydroxyropivacaine Aromatic Hydroxylation CYP1A2
2 N-despropylropivacaine N-dealkylation CYP3A4
3 4-Hydroxyropivacaine Aromatic Hydroxylation CYP1A2

Isotopic Perturbation and Kinetic Isotope Effects in Theoretical Models

The use of deuterated analogs, such as Ropivacaine-d7, is a common technique in metabolic studies. The substitution of hydrogen with deuterium (B1214612) can alter the rate of metabolic reactions that involve the breaking of a C-H bond, an effect known as the kinetic isotope effect (KIE).

In the context of Ropivacaine-d7 N-Oxide, the deuterium atoms are typically located on the propyl group. The formation of Ropivacaine N-Oxide involves the direct oxidation of the nitrogen atom and does not involve the breaking of a C-H bond on the propyl group. Therefore, a primary KIE on the N-oxidation reaction itself is not expected from deuteration at the propyl group.

However, theoretical models could investigate secondary KIEs. These are smaller effects on the reaction rate that can occur when isotopic substitution takes place at a position not directly involved in bond breaking. Secondary KIEs can arise from changes in vibrational frequencies and steric effects. Computational models could be used to:

Calculate the vibrational frequencies of the ground state and transition state for the N-oxidation of both ropivacaine and ropivacaine-d7.

From these frequencies, predict the magnitude of any secondary KIE.

Furthermore, the deuteration of the propyl group would have a significant KIE on the N-dealkylation pathway, which is a major metabolic route for ropivacaine. nih.gov By slowing down N-dealkylation, deuteration could potentially lead to a greater proportion of the drug being metabolized through alternative pathways, including N-oxidation. This phenomenon is known as metabolic switching. Theoretical models that incorporate the rates of competing metabolic pathways could be used to predict the extent of this metabolic switching and the potential increase in the formation of this compound compared to the non-deuterated N-oxide.

Future Directions and Emerging Research in Deuterated Metabolite Standards

Development of Novel Deuteration Methodologies for Complex Drug Structures

The synthesis of isotopically labeled compounds, particularly for complex molecules, is a critical area of development. x-chemrx.com Traditional methods can be laborious and may not provide the desired selectivity. To address these challenges, researchers are focusing on novel methodologies.

Transition-Metal-Catalyzed C-H Activation: This technique allows for the direct replacement of hydrogen with deuterium (B1214612) at specific sites, even those that are typically unreactive. chemrxiv.orgnih.govchemrxiv.org Catalysts based on palladium, silver, and other metals can achieve high regioselectivity, which is essential for creating precisely labeled standards. chemrxiv.orgnih.govnih.gov This approach avoids the need for pre-functionalization, making the synthesis of complex molecules more efficient. x-chemrx.comx-chemrx.com Using readily available and inexpensive deuterium sources like heavy water (D₂O) further enhances the practicality of these methods. chemrxiv.orgnih.gov

Biocatalytic and Enzymatic Deuteration: Leveraging the high selectivity of enzymes, biocatalysis offers a powerful tool for asymmetric and site-selective deuteration. researchgate.netchemrxiv.orgnih.govresearchgate.net Enzymes can introduce deuterium with exceptional precision, mimicking metabolic pathways. researchgate.netchemrxiv.org This is particularly valuable for creating chiral centers with specific isotopic labels. nih.gov These methods often use D₂O as the deuterium source and can be conducted under mild, ambient conditions. chemrxiv.orgresearchgate.net

Flow Chemistry: The use of continuous flow reactors is another significant advancement. adesisinc.comansto.gov.au Flow chemistry provides precise control over reaction parameters like temperature and time, leading to higher yields, improved selectivity, and enhanced safety compared to traditional batch synthesis. x-chemrx.comadesisinc.comansto.gov.au This technology is being adapted for various deuteration reactions, including those catalyzed by Raney nickel, and is suitable for scaling up production. ansto.gov.auchemrxiv.org

Integration of Ropivacaine-d7 N-Oxide in Multi-Analyte Bioanalytical Platforms

This compound is an invaluable tool in modern bioanalysis, especially within multi-analyte platforms that simultaneously measure a parent drug and its metabolites.

Internal Standards in LC-MS/MS: In liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated compounds like this compound are considered the gold standard for internal standards. texilajournal.comnebiolab.com Because they are chemically almost identical to the unlabeled analyte, they co-elute during chromatography. texilajournal.comchromforum.org This property allows them to accurately compensate for variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer, which is crucial for achieving precise and reliable quantitative results. texilajournal.comnebiolab.comlcms.cz

Comprehensive Pharmacokinetic Profiling: The ability to quantify multiple analytes in a single run allows for a complete picture of a drug's absorption, distribution, metabolism, and excretion (ADME). clearsynth.com Using a suite of deuterated standards for the parent drug and its key metabolites enables the generation of robust pharmacokinetic profiles from a single, small biological sample. lcms.czclearsynth.com This enhances the efficiency of drug development studies and reduces the burden on study subjects.

Advancements in Micro-Scale and High-Throughput Synthetic Approaches for Labeled Metabolites

The demand for a diverse range of labeled standards for preclinical and clinical studies has driven innovation in synthetic efficiency.

Micro-Scale Synthesis: Performing synthesis on a micro-scale (milligram or micromole level) is ideal for preparing reference standards, which are typically needed only in small quantities. nih.govolon-usa.comacs.org This approach reduces the consumption of expensive materials and allows for rapid optimization of reaction conditions. researchgate.netrsc.org The successful miniaturization of synthesis and purification workflows shortens timelines and reduces the cost per compound without sacrificing data quality. researchgate.netrsc.org

High-Throughput and Automated Synthesis: To meet the needs of modern drug discovery, high-throughput synthesis platforms are being developed. chemrxiv.orgresearchgate.net These systems, often involving robotic and automated liquid handlers, can produce large libraries of compounds, including isotopically labeled metabolites, in parallel. chemrxiv.orgresearchgate.net This enables the rapid generation of necessary standards to support extensive screening and development programs. nih.gov Combining high-throughput synthesis with advanced purification techniques ensures that high-purity compounds are available for reliable biological testing. researchgate.net

Contribution to Fundamental Understanding of Drug Metabolism Mechanisms

Deuterated standards are more than just analytical tools; they provide deep insights into the biological processes that govern drug metabolism.

Kinetic Isotope Effect (KIE): The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. portico.orgtaylorandfrancis.com Consequently, breaking a C-D bond requires more energy and occurs more slowly. portico.org This phenomenon, known as the kinetic isotope effect, is a powerful tool for studying reaction mechanisms. nih.govnih.gov By strategically placing a deuterium label at a potential site of metabolism, researchers can determine if the cleavage of that C-H bond is a rate-limiting step in the metabolic pathway. portico.orgtaylorandfrancis.comnih.gov A significant KIE provides strong evidence for the involvement of specific enzymes, like cytochrome P450s, in the reaction. portico.orgnih.gov

Elucidating Metabolic Pathways: The use of stable isotope-labeled compounds allows researchers to trace the fate of a drug and its metabolites within a biological system. mdpi.comnih.gov By accurately quantifying the formation of specific metabolites like Ropivacaine (B1680718) N-Oxide, a clearer and more complete picture of the drug's metabolic profile emerges. juniperpublishers.com This can reveal "metabolic shunting," where slowing down one metabolic pathway causes the drug to be processed through an alternative route, potentially leading to different metabolites. juniperpublishers.compharmafocusasia.com This detailed understanding is critical for predicting drug-drug interactions, explaining variability in patient responses, and improving the safety and efficacy of new medicines. researchgate.netnih.govresearchgate.net

Q & A

Q. What are the key considerations in designing a synthesis pathway for Ropivacaine-d7 N-Oxide to ensure isotopic purity and structural integrity?

Methodological Answer:

  • Isotopic Labeling : Use deuterated precursors (e.g., deuterium oxide or deuterated amines) under controlled conditions to minimize isotopic exchange. Validate purity via 1H^1H-NMR to confirm the absence of protio impurities .
  • Structural Confirmation : Employ high-resolution mass spectrometry (HRMS) and 13C^{13}C-NMR to verify the N-oxide functional group and deuterium incorporation at all seven positions. Cross-reference with unlabeled Ropivacaine N-Oxide spectra for consistency .

Q. How should researchers validate the stability of this compound under various storage conditions (e.g., temperature, pH)?

Methodological Answer:

  • Accelerated Stability Testing : Conduct forced degradation studies at elevated temperatures (40–60°C) and varied pH (2–12). Monitor degradation products via HPLC-UV or LC-MS. Use deuterium kinetic isotope effect (DKIE) analysis to assess isotopic stability .
  • Long-Term Stability : Store aliquots at -80°C and analyze periodically (e.g., 0, 3, 6, 12 months) using validated stability-indicating assays .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictions in pharmacokinetic data for this compound across preclinical models?

Methodological Answer:

  • Model Harmonization : Compare interspecies metabolic pathways using liver microsomes or hepatocytes from rodents, canines, and primates. Quantify N-oxide reductase activity via enzyme kinetics (e.g., VmaxV_{max}, KmK_m) to identify species-specific metabolic liabilities .
  • Data Normalization : Apply allometric scaling to adjust for differences in body mass and hepatic blood flow. Validate using physiologically based pharmacokinetic (PBPK) modeling .

Q. How can researchers optimize chiral separation methods to assess enantiomeric purity of this compound in complex biological matrices?

Methodological Answer:

  • Chiral Stationary Phases : Use polysaccharide-based columns (e.g., Chiralpak® IG-3) with mobile phases containing 0.1% diethylamine to enhance enantioselectivity. Validate resolution (Rs>1.5R_s > 1.5) using spiked plasma samples .
  • Matrix Interference Mitigation : Pre-treat samples with solid-phase extraction (SPE) using mixed-mode sorbents (e.g., Oasis® MCX) to remove phospholipids and proteins. Confirm recovery rates (>85%) via isotope dilution .

Q. What analytical techniques are most robust for quantifying trace-level metabolites of this compound in human plasma?

Methodological Answer:

  • High-Sensitivity LC-MS/MS : Operate in multiple reaction monitoring (MRM) mode with deuterated internal standards (e.g., Ropivacaine-d10). Optimize collision energy to minimize matrix effects .
  • Validation Parameters : Establish limits of quantification (LOQ < 1 ng/mL) with precision (CV < 15%) and accuracy (85–115%) per FDA guidelines. Cross-validate using incurred sample reanalysis (ISR) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported receptor binding affinities of this compound across in vitro assays?

Methodological Answer:

  • Assay Standardization : Use a unified buffer system (e.g., Tris-HCl pH 7.4 with 0.1% BSA) to minimize ionic strength variability. Include positive controls (e.g., Bupivacaine) in all experiments .
  • Receptor Source Validation : Confirm receptor subtype purity (e.g., Nav_v1.5 vs. Nav_v1.7) via Western blot or CRISPR-edited cell lines. Normalize data to receptor density using radioligand saturation binding .

Q. What statistical approaches are recommended to reconcile conflicting toxicity profiles of this compound in animal studies?

Methodological Answer:

  • Meta-Analysis : Aggregate data from multiple studies using random-effects models. Adjust for covariates (e.g., dose, administration route) via multivariate regression .
  • Benchmark Dose (BMD) Modeling : Calculate BMD10_{10} (10% effect level) for neurotoxicity endpoints. Compare with human equivalent doses (HED) using body surface area scaling .

Methodological Rigor and Reproducibility

Q. How can researchers ensure reproducibility in synthesizing this compound across laboratories?

Methodological Answer:

  • Detailed Synthetic Protocols : Publish step-by-step procedures with reaction monitoring (e.g., TLC/Rf_f values) and purification criteria (e.g., HPLC purity >99%). Provide raw spectral data in supplementary materials .
  • Interlaboratory Validation : Collaborate with independent labs to replicate synthesis. Use standardized deuterium sources (e.g., Cambridge Isotope Laboratories) to minimize batch variability .

Q. What are the best practices for documenting negative or inconclusive results in studies involving this compound?

Methodological Answer:

  • Transparency Frameworks : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Deposit raw datasets in repositories like Zenodo or Figshare with DOIs .
  • Preclinical Reporting Standards : Follow ARRIVE 2.0 guidelines for animal studies, including power calculations and exclusion criteria. Disclose all experimental conditions (e.g., anesthesia protocols) that may confound results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.